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These application notes provide a comprehensive overview of the GALA peptide and its utility
in gene therapy research. Detailed protocols for its application in the delivery of plasmid DNA
(pPDNA), small interfering RNA (siRNA), and messenger RNA (mRNA) are provided, along with
guantitative data on its efficiency and cytotoxicity.

Introduction to GALA Peptide

GALA is a synthetic, pH-responsive fusogenic peptide designed to facilitate the endosomal
escape of therapeutic molecules, a critical barrier in non-viral gene delivery.[1][2] Its sequence,
typically composed of a repeating glutamic acid-alanine-leucine-alanine (EALA) motif, allows it
to undergo a conformational change from a random coil at physiological pH (7.4) to an
amphipathic alpha-helix in the acidic environment of the endosome (pH 5.0-6.5).[3] This
structural transition enables GALA to interact with and disrupt the endosomal membrane,
leading to the release of its cargo into the cytoplasm.[2][3] GALA can be incorporated into
various gene delivery systems, most notably lipid nanoparticles (LNPs) and multifunctional
envelope-type nanodevices (MENDSs), to enhance the intracellular delivery of nucleic acids
such as pDNA, siRNA, and mRNA.[1][2]
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Mechanism of Action: GALA-Mediated Endosomal
Escape

The primary function of the GALA peptide in gene therapy is to overcome the endosomal
barrier. After a gene delivery vehicle is internalized by a cell via endocytosis, it becomes
entrapped within an endosome. As the endosome matures, its internal pH drops. This acidic
environment triggers the protonation of the glutamic acid residues in the GALA peptide,
leading to its conformational shift into an alpha-helix with a hydrophobic face and a hydrophilic
face. This amphipathic structure allows the peptide to insert into the endosomal lipid bilayer,
causing membrane destabilization and pore formation, which ultimately results in the release of
the nucleic acid cargo into the cytosol where it can exert its therapeutic effect.[2][3]
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Quantitative Data on GALA-Mediated Gene Delivery

The following tables summarize the quantitative data on the efficiency and cytotoxicity of
GALA-containing nanopatrticles for the delivery of pDNA, siRNA, and mRNA.

Table 1. GALA-LNP Mediated Plasmid DNA (pDNA) Delivery

Transfection

Cell Line Efficiency (RLU/mg Cell Viability (%) Reference
protein)

HEK-293 ~1.5x 109 >90% [4]

CHO ~8.0 x 108 ~85% [4]

Data are representative values derived from studies on optimized LNPs, which serve as a
relevant proxy for GALA-LNP performance.

Table 2: GALA-LNP Mediated Small Interfering RNA (siRNA) Delivery

Gene Knockdown

Cell Line . Cell Viability (%) Reference
Efficiency (%)

HelLa ~80% >80% at 30 ng siRNA [5]

H1299-eGFP ~75% >85% [6]

Table 3: GALA-Polyplex Mediated Messenger RNA (mMRNA) Delivery

Transfection

Cell Line Efficiency (% Cell Viability (%) Reference
EGFP+ cells)
RAW 264.7
~36% >95% [3]
Macrophages
D1 Dendritic Cells ~50% >95% [3]
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Table 4: Physicochemical Properties of GALA-LNPs

Nanoparticle Average Size Zeta Potential Encapsulation
. . Reference
Composition (nm) (mV) Efficiency (%)
GALA-LNP-
120 - 150 +20 to +40 >60% [4]
pDNA
GALA-LNP-
, 80 - 120 +15 to +35 >90% [5]
SIRNA
GALA-Polyplex-
~350 -7 Not Reported [3]

MRNA

Experimental Protocols

The following are detailed protocols for the formulation of GALA-containing nanoparticles and
their use in cell transfection and cytotoxicity assays.

Experimental Workflow Overview
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Experimental Workflow for GALA-Mediated Gene Delivery

Protocol 1: Formulation of GALA-Lipid Nanoparticles
(GALA-LNPs) with Nucleic Acids

This protocol describes the formulation of GALA-LNPs encapsulating pDNA, siRNA, or mRNA

using a microfluidic mixing method.
Materials:

« lonizable lipid (e.g., DLin-MC3-DMA) dissolved in ethanol
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e Helper lipid (e.g., DSPC) dissolved in ethanol

e Cholesterol dissolved in ethanol

o PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol

e GALA-lipid conjugate (e.g., GALA-PEG-DSPE) dissolved in ethanol

» Nucleic acid (pDNA, siRNA, or mRNA) diluted in an acidic aqueous buffer (e.g., 50 mM
citrate buffer, pH 4.0)

» Microfluidic mixing device (e.g., NanoAssemblr)

¢ Dialysis cassettes (10 kDa MWCO)

e Phosphate-buffered saline (PBS), pH 7.4

Procedure:

o Prepare Lipid Mixture: In a sterile tube, combine the ionizable lipid, helper lipid, cholesterol,
PEG-lipid, and GALA-lipid conjugate in the desired molar ratio. A typical ratio might be
50:10:38.5:1.5:1 (ionizable lipid:DSPC:cholesterol:PEG-lipid:GALA-lipid). Dilute the final lipid
mixture with ethanol to the desired concentration.

o Prepare Nucleic Acid Solution: Dilute the nucleic acid in the acidic agueous buffer to the
desired concentration.

o Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's
instructions. Load the lipid-ethanol mixture into one syringe and the nucleic acid-aqueous
buffer mixture into another.

e Formulation: Pump the two solutions through the microfluidic cartridge at a defined flow rate
ratio (e.g., 3:1 aqueous:ethanolic phase). The rapid mixing will induce the self-assembly of
the GALA-LNPs.

 Dialysis: Collect the resulting nanoparticle suspension and dialyze it against PBS (pH 7.4) for
at least 18 hours to remove the ethanol and raise the pH.
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o Characterization: Characterize the formulated GALA-LNPs for particle size, polydispersity
index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the nucleic
acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen for RNA,
PicoGreen for DNA).

o Storage: Store the sterile-filtered GALA-LNPs at 4°C for short-term use.

Protocol 2: In Vitro Transfection of Cells with GALA-
LNPs

This protocol details the procedure for transfecting cultured cells with the formulated GALA-
LNPs.

Materials:

Adherent cells (e.g., HEK-293, HelLa)

Complete cell culture medium

Serum-free cell culture medium

GALA-LNP suspension from Protocol 1

Multi-well cell culture plates (e.g., 24-well or 96-well)

Procedure:

o Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density
that will result in 70-90% confluency at the time of transfection.

» Preparation of Transfection Complexes: Dilute the GALA-LNP suspension to the desired
final concentration of nucleic acid in serum-free medium.

» Transfection: Remove the culture medium from the cells and replace it with the GALA-LNP-
containing medium.

¢ Incubation: Incubate the cells with the GALA-LNPs for 4-6 hours at 37°C in a CO2 incubator.
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e Medium Change: After the incubation period, remove the transfection medium and replace it
with fresh, complete culture medium.

» Further Incubation: Incubate the cells for an additional 24-72 hours to allow for gene
expression or knockdown.

Protocol 3: Assessment of Transfection Efficiency
(Luciferase Assay for pDNA)

This protocol is for quantifying the expression of a reporter gene (luciferase) delivered by
GALA-LNPs.

Materials:

Transfected cells from Protocol 2 (with a luciferase reporter plasmid)

Passive Lysis Buffer

Luciferase Assay Reagent

Luminometer

BCA Protein Assay Kit
Procedure:

e Cell Lysis: 48 hours post-transfection, wash the cells with PBS and then add Passive Lysis
Buffer to each well. Incubate for 15 minutes at room temperature with gentle rocking.

» Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
Centrifuge at high speed to pellet the cell debris.

e Luciferase Assay: Transfer the supernatant to a new tube. In a luminometer plate, add a
small volume of cell lysate to the Luciferase Assay Reagent.

e Measurement: Immediately measure the luminescence using a luminometer. The reading is
typically in Relative Light Units (RLU).

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b025779?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Protein Quantification: Determine the total protein concentration in each cell lysate sample
using a BCA Protein Assay.

» Normalization: Normalize the luciferase activity by dividing the RLU by the total protein
concentration (mg) to get RLU/mg protein.

Protocol 4: Assessment of Cytotoxicity (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after
treatment with GALA-LNPs.

Materials:

Transfected cells from Protocol 2

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Multi-well plate reader
Procedure:

o MTT Addition: 24-48 hours post-transfection, add MTT solution to each well to a final
concentration of 0.5 mg/mL.

 Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the
yellow MTT to purple formazan crystals.

e Solubilization: Carefully remove the medium and add the solubilization solution to each well
to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance of the solubilized formazan at a
wavelength of 570 nm using a plate reader.

o Calculation: Express the cell viability as a percentage relative to untreated control cells.
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Conclusion

The GALA peptide is a powerful tool for enhancing the intracellular delivery of nucleic acids in
gene therapy research. Its pH-dependent fusogenic activity effectively overcomes the
endosomal barrier, leading to improved transfection efficiency for pDNA, siRNA, and mRNA.
The protocols and data presented here provide a foundation for researchers to incorporate
GALA into their gene delivery strategies, with the potential to significantly advance the
development of novel therapeutics. Careful optimization of GALA-LNP formulations and
transfection conditions is crucial for achieving maximal efficacy and minimal cytotoxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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